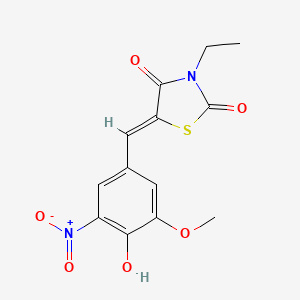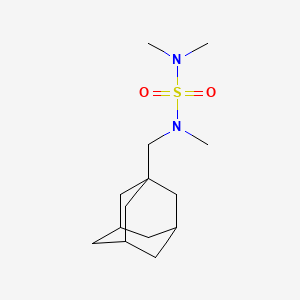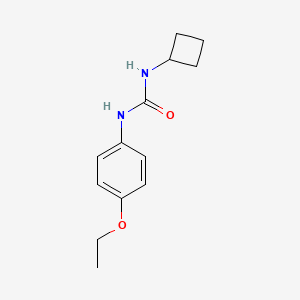![molecular formula C17H21N3O2 B4691117 1-ethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4(1H)-quinolinone](/img/structure/B4691117.png)
1-ethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4(1H)-quinolinone
説明
1-ethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4(1H)-quinolinone, also known as E-3810, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. E-3810 is a small molecule inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor receptor beta (PDGFR-β), which are involved in angiogenesis and tumor growth.
作用機序
1-ethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4(1H)-quinolinone works by binding to the ATP-binding site of VEGFR-2 and PDGFR-β, inhibiting their downstream signaling pathways. This leads to the suppression of angiogenesis, which is a crucial process for tumor growth and metastasis. This compound has been shown to inhibit the proliferation, migration, and invasion of cancer cells in vitro and in vivo. Additionally, this compound has been reported to enhance the anti-tumor immune response by increasing the infiltration of T cells and natural killer cells into the tumor microenvironment.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In addition to its anti-angiogenic and anti-tumor properties, this compound has been reported to have anti-inflammatory and anti-fibrotic effects. This compound has also been shown to improve cardiac function in animal models of heart failure. However, further studies are needed to investigate the potential side effects of this compound and its long-term effects on the cardiovascular system.
実験室実験の利点と制限
One of the main advantages of 1-ethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4(1H)-quinolinone is its specificity for VEGFR-2 and PDGFR-β, which makes it a valuable tool for studying angiogenesis and tumor growth. This compound has also been shown to have low toxicity in preclinical studies, making it a promising candidate for clinical trials. However, the synthesis of this compound is complex and requires several steps, which may limit its availability for research purposes. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in humans.
将来の方向性
There are several future directions for the research on 1-ethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4(1H)-quinolinone. One of the areas of interest is the combination of this compound with other anti-cancer drugs, such as immune checkpoint inhibitors and chemotherapy agents. Additionally, further studies are needed to investigate the potential use of this compound in the treatment of other diseases, such as diabetic retinopathy and pulmonary fibrosis. The development of new analogs of this compound with improved pharmacokinetic properties and potency is also an area of interest for future research. Finally, the investigation of the potential side effects of this compound and its long-term effects on the cardiovascular system is crucial for the development of safe and effective therapies.
科学的研究の応用
1-ethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4(1H)-quinolinone has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of VEGFR-2 and PDGFR-β by this compound leads to the suppression of angiogenesis and tumor growth, making it a promising candidate for anti-cancer therapy. Several preclinical studies have shown that this compound can inhibit tumor growth and metastasis in various cancer types, including breast cancer, lung cancer, and glioblastoma. This compound has also been investigated for its potential use in combination with other anti-cancer drugs, such as paclitaxel and bevacizumab.
特性
IUPAC Name |
1-ethyl-3-(4-methylpiperazine-1-carbonyl)quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-19-12-14(16(21)13-6-4-5-7-15(13)19)17(22)20-10-8-18(2)9-11-20/h4-7,12H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRDYIXFROUYCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC=CC=C21)C(=O)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(ethylamino)sulfonyl]-2-methoxy-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4691039.png)
![2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4691042.png)

![1-(4-bromophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4691049.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide](/img/structure/B4691050.png)
![N-(2,6-dibromo-4-fluorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4691069.png)

![4-ethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4691086.png)

![2-[(2,5-dimethyl-1H-indol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4691090.png)
![3-{[2-(butylthio)ethyl]thio}-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B4691097.png)
![3-(benzyloxy)-N-({[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4691099.png)

![2-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4691109.png)